molecular formula C13H19NO2Si B1393642 tert-Butyl(4-isocyanatophenoxy)dimethylsilane CAS No. 1172599-22-2

tert-Butyl(4-isocyanatophenoxy)dimethylsilane

Cat. No.: B1393642
CAS No.: 1172599-22-2
M. Wt: 249.38 g/mol
InChI Key: REAXCPVXGLQELC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl(4-isocyanatophenoxy)dimethylsilane is a useful research compound. Its molecular formula is C13H19NO2Si and its molecular weight is 249.38 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Catalytic Applications

A study explored the use of similar compounds in palladium-catalyzed intra/intermolecular cascade cross couplings. Compounds including tert-butyl-dimethylsilane derivatives were prepared and subjected to these couplings, yielding various products like indene analogues and tetraenes. This illustrates the potential use of tert-butyl(4-isocyanatophenoxy)dimethylsilane in catalytic processes (Demircan, 2014).

2. Organic Synthesis

The compound has been involved in [3 + 4] annulation reactions with enolates of α,β-unsaturated methyl ketones, demonstrating its role in complex organic synthesis processes. Such reactions led to the formation of various cycloheptenones, indicating the versatility of this compound in organic synthesis (Takeda et al., 1998).

3. Protective Agents in Synthesis

It has been used as a protective agent for hydroxyl groups in chemical synthesis. The stability of the protected groups under various conditions and their susceptibility to specific removal agents are notable (Corey & Venkateswarlu, 1972).

4. Steric Effects in Synthesis

The compound is instrumental in sterically hindered silylamine preparations. Its reactions with primary and secondary amines illustrate its utility in creating compounds with specific steric properties and chemical reactivities (Bowser & Bringley, 1985).

5. Polymer Synthesis

In polymer science, this compound derivatives have been used in the synthesis of polyamides with flexible main-chain ether linkages. This application showcases the compound's relevance in developing materials with specific physical and chemical properties (Hsiao et al., 2000).

Properties

IUPAC Name

tert-butyl-(4-isocyanatophenoxy)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2Si/c1-13(2,3)17(4,5)16-12-8-6-11(7-9-12)14-10-15/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REAXCPVXGLQELC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.